

# Head-to-Head Clinical Trial Analysis: Ecnoglutide (WX003) for Metabolic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: KRAS G12C inhibitor 46

Cat. No.: B12398363

Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Ecnoglutide (WX003)

This guide provides a detailed comparison of Ecnoglutide (WX003), a novel long-acting glucagon-like peptide-1 (GLP-1) receptor agonist, with other therapeutic alternatives for the treatment of obesity and type 2 diabetes. The data presented is based on available preclinical and clinical trial results. Ecnoglutide is being developed by Sciwind Biosciences and has shown promising results in late-stage clinical trials.[1][2][3]

### Mechanism of Action: GLP-1 Receptor Agonism

Ecnoglutide (WX003) functions as a GLP-1 receptor agonist, mimicking the action of the endogenous incretin hormone GLP-1.[2][4] This class of drugs has a well-established mechanism for improving metabolic control through several pathways:

- Stimulation of Insulin Secretion: GLP-1 receptor agonists enhance glucose-dependent insulin release from pancreatic beta cells.[5]
- Inhibition of Glucagon Secretion: They suppress the release of glucagon, a hormone that raises blood glucose levels.[5]
- Delayed Gastric Emptying: By slowing the rate at which food leaves the stomach, they
  contribute to a feeling of fullness and reduce post-meal blood sugar spikes.[4][6]



 Appetite Regulation: GLP-1 receptor agonists act on the central nervous system to increase satiety and reduce food intake.[4][5]

Ecnoglutide is specifically described as a cAMP-biased GLP-1 analog, which may contribute to its sustained signaling and clinical efficacy.[2][7][8]



Click to download full resolution via product page

GLP-1 Receptor Agonist Signaling Pathway

# Head-to-Head Clinical Trial Data: Ecnoglutide vs. Liraglutide for Obesity

A Phase 2, randomized, open-label, active-controlled study was conducted in Australia and New Zealand to evaluate the efficacy of once-weekly Ecnoglutide (WX003) compared to once-daily liraglutide in adults with obesity.[1][9]

### **Efficacy Data**



| Parameter                                           | Ecnoglutide (2.4 mg, once-weekly) | Liraglutide (3.0 mg, once-daily) | p-value |
|-----------------------------------------------------|-----------------------------------|----------------------------------|---------|
| Mean Body Weight<br>Reduction at 18<br>Weeks        | -11.1%                            | -7.9%                            | 0.009   |
| Mean Body Weight<br>Reduction at 26<br>Weeks        | -14.7%                            | -8.8%                            | <0.001  |
| Participants with ≥5%<br>Weight Loss at 18<br>Weeks | 88.5%                             | 70.4%                            | N/A     |
| Participants with ≥10% Weight Loss at 18 Weeks      | 57.7%                             | 33.3%                            | N/A     |

Data sourced from interim and final results of the Phase 2b active-controlled trial.[1][9]

### **Safety and Tolerability**

The overall safety profile of Ecnoglutide was reported to be consistent with other GLP-1 analogs.[1][9] The most frequently reported adverse events were gastrointestinal in nature, including nausea, diarrhea, constipation, and vomiting.[9] These events were predominantly mild to moderate, transient, and occurred mainly during the dose-escalation period.[9]

# Comparative Clinical Data: Ecnoglutide vs. Other GLP-1 Agonists for Type 2 Diabetes

While direct head-to-head trial data for type 2 diabetes is emerging, existing Phase 2 and 3 studies of Ecnoglutide provide a basis for indirect comparison with other established GLP-1 agonists.

#### **Glycemic Control (HbA1c Reduction)**



| Compound            | Dose                | Trial Duration | Mean HbA1c<br>Reduction from<br>Baseline |
|---------------------|---------------------|----------------|------------------------------------------|
| Ecnoglutide (WX003) | 1.2 mg, once-weekly | 20 Weeks       | -2.39%                                   |
| Ecnoglutide (WX003) | 1.2 mg, once-weekly | 24 Weeks       | -2.43%                                   |
| Liraglutide         | 1.8 mg, once-daily  | 52 Weeks       | -1.14%                                   |
| Semaglutide         | 1.0 mg, once-weekly | 30-40 Weeks    | -1.55% to -1.86%                         |
| Dulaglutide         | 1.5 mg, once-weekly | 26 Weeks       | -1.46%                                   |

Note: These results are from separate clinical trials and not from a direct head-to-head study. Such comparisons should be interpreted with caution due to potential differences in study design, patient populations, and baseline characteristics.[7][8]

# Preclinical Comparative Data: Ecnoglutide vs. Semaglutide

In rodent models, Ecnoglutide demonstrated a more sustained decrease in blood glucose levels compared to semaglutide, with glucose suppression extending up to 48 hours longer.[7] [8] Furthermore, in these preclinical models, Ecnoglutide showed significant improvements in weight control and induced higher levels of insulin compared to semaglutide.[7][8][10]

# Experimental Protocols Phase 2b Active-Controlled Obesity Trial (Ecnoglutide vs. Liraglutide)

- Study Design: A multi-center, randomized, open-label, active-controlled Phase 2b trial.[1][9]
- Participants: 206 participants with a Body Mass Index (BMI) ≥30 kg/m<sup>2</sup>.[9]
- Intervention: Participants were randomized to receive either once-weekly subcutaneous injections of Ecnoglutide (at target doses of 1.2 mg, 1.8 mg, or 2.4 mg) or once-daily subcutaneous injections of liraglutide (3.0 mg) for 26 weeks.[1][9]



- Dose Escalation: A dose titration period of up to 14 weeks was implemented before reaching the target doses.[1][9]
- Primary Endpoint: To evaluate the safety, tolerability, and efficacy of Ecnoglutide in reducing body weight.[1]
- Key Efficacy Measures: Percentage change in body weight from baseline.[1]



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Sciwind Biosciences to Highlight Positive Clinical Data for GLP-1 Peptide Agonist Ecnoglutide (XW003) at the American Diabetes Association (ADA) 83rd Annual Conference [prnewswire.com]
- 2. Sciwind Biosciences Reports Positive Early Results for Long-Acting GLP-1 Analog Ecnoglutide (XW003) in Phase 3 Trial with Chinese Type 2 Diabetes Patients [synapse.patsnap.com]
- 3. Phase III diabetes data positive for Sciwind's GLP-1 ecnoglutide; obesity results expected soon | BioWorld [bioworld.com]
- 4. GLP-1 receptor agonist Wikipedia [en.wikipedia.org]
- 5. preprints.org [preprints.org]
- 6. GLP-1 receptor agonists for the treatment of obesity: Role as a promising approach -PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Sciwind Biosciences Announces Positive Interim Results from Ongoing Phase 2b Clinical Trial of XW003 (Ecnoglutide) in Patients with Obesity [prnewswire.com]
- 10. Sciwind Biosciences Announces Publication of Discovery, Preclinical, and Phase 1 Clinical Trial Results of Ecnoglutide (XW003) in Molecular Metabolism - BioSpace [biospace.com]
- To cite this document: BenchChem. [Head-to-Head Clinical Trial Analysis: Ecnoglutide (WX003) for Metabolic Conditions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12398363#head-to-head-studies-of-compound-wx003]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com